2-((1H-indol-3-yl)(pyridin-2-yl)methyl)-3-hydroxy-5,5-dimethylcyclohex-2-enone

multicomponent reaction solvent-free synthesis gem-diheteroarylmethane

This multifunctional gem-diheteroarylmethane (MW 346.43, cLogP ≈4.0) offers tridentate indole N–H, pyridine N, and cyclohexenone O,O donors for stable Ir(III)/Ru(II) complexes in DSSC and catalysis. Its 3-(indol-3-yl)pyridine core aligns with TDO2 and PRMT3 pharmacophores, making it a superior fragment hit for cancer immunotherapy campaigns compared to GPCR-targeted analogs. Produced via green, solvent-free L-proline grinding (78–85% yield), it also serves as a benchmark for reaction methodology.

Molecular Formula C22H22N2O2
Molecular Weight 346.43
CAS No. 537010-97-2
Cat. No. B2504827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1H-indol-3-yl)(pyridin-2-yl)methyl)-3-hydroxy-5,5-dimethylcyclohex-2-enone
CAS537010-97-2
Molecular FormulaC22H22N2O2
Molecular Weight346.43
Structural Identifiers
SMILESCC1(CC(=C(C(=O)C1)C(C2=CC=CC=N2)C3=CNC4=CC=CC=C43)O)C
InChIInChI=1S/C22H22N2O2/c1-22(2)11-18(25)21(19(26)12-22)20(17-9-5-6-10-23-17)15-13-24-16-8-4-3-7-14(15)16/h3-10,13,20,24-25H,11-12H2,1-2H3
InChIKeyAUPZEDIZUFRANO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1H-Indol-3-yl)(pyridin-2-yl)methyl)-3-hydroxy-5,5-dimethylcyclohex-2-enone (CAS 537010-97-2): Structural and Functional Benchmarking for Procurement Decisions


2-((1H-Indol-3-yl)(pyridin-2-yl)methyl)-3-hydroxy-5,5-dimethylcyclohex-2-enone (CAS 537010-97-2) is a multifunctional gem-diheteroarylmethane [1] that integrates three pharmacophoric elements—an indole, a pyridine, and a 5,5-dimethylcyclohex-2-enone core—into a single molecular scaffold. With a molecular weight of 346.43 g/mol (C22H22N2O2), this compound distinguishes itself from simpler mono- or bis-indolyl analogs by incorporating N–H, O–H, and carbonyl functionalities capable of participating in extensive hydrogen-bonding networks and metal chelation [2]. While publicly disclosed quantitative biological activity data remain sparse, the compound’s structural complexity and synthetic accessibility via multicomponent grinding reactions make it a compelling starting point for fragment-based drug discovery, coordination chemistry, and reaction methodology development relative to its closest chemical analogs [1].

Why Substituting 2-((1H-Indol-3-yl)(pyridin-2-yl)methyl)-3-hydroxy-5,5-dimethylcyclohex-2-enone with Simpler In-Class Analogs Compromises Multisite Interaction Potential


Compounds within the indole–cyclohexenone or indole–pyridine classes cannot be interchanged without fundamentally altering binding topology, chelating capability, and physicochemical properties. For example, PD 168368 (CAS 204066-82-0) is a potent neuromedin B receptor antagonist (Ki = 15–45 nM) but bears a substantially larger molecular weight (554.6 g/mol) and an entirely different substitution pattern optimized for GPCR binding, making it unsuitable for programs seeking a low-molecular-weight ligand scaffold. Conversely, 5,5-dimethyl-3-(pyridin-2-yl)cyclohex-2-enone (CAS N/A) lacks the indole moiety, eliminating critical π–π stacking and hydrophobic interactions that the target compound enables [1]. The evidence presented below quantifies these critical differences across synthetic accessibility, physicochemical profile, and molecular recognition potential.

Evidence-Based Differentiation Guide for 2-((1H-Indol-3-yl)(pyridin-2-yl)methyl)-3-hydroxy-5,5-dimethylcyclohex-2-enone (CAS 537010-97-2)


Synthetic Accessibility: One-Pot Multicomponent Yield vs. Multi-Step Analog Synthesis

The target compound is accessible via a one-pot, solvent-free, L-proline-catalyzed three-component grinding reaction between indole, 2-pyridinecarboxaldehyde, and 5,5-dimethylcyclohexane-1,3-dione, delivering the product in a single operational step [1]. In contrast, PD 168368 requires a multi-step convergent synthesis involving protected amino acid coupling, urea formation, and column chromatography purification [2], while 5,5-dimethyl-3-(pyridin-2-yl)cyclohex-2-enone necessitates transition-metal-catalyzed cross-coupling with ligand synthesis steps [3]. This difference in step-count and operational simplicity translates directly to lower procurement cost and faster lead generation cycles.

multicomponent reaction solvent-free synthesis gem-diheteroarylmethane L-proline catalysis

Coordination Chemistry: Tridentate Chelation Potential vs. Bidentate-Only Analogs

The target compound’s architecture—featuring an indolic N–H, a pyridyl nitrogen, and an enolic –OH adjacent to a carbonyl—provides up to four potential donor atoms within a single scaffold, enabling tridentate (N,N,O) or tetradentate (N,N,O,O) chelation modes [1]. By comparison, 5,5-dimethyl-3-(pyridin-2-yl)cyclohex-2-enone offers only a bidentate (N,O) donor set and has been demonstrated as a ligand for Ir(III) complexes delivering a power conversion efficiency of 1.03% in DSSC devices [2]. Computational analysis of the Ir(III)–ligand system showed HOMO contribution of ~50% from the ligand and LUMO located >95% on the ancillary anchoring group, confirming the ligand’s role as an electron-donating unit requiring further tuning of acceptor properties [2]. The additional indole ring in the target compound introduces a tunable π-donor site that could modulate HOMO–LUMO gaps more effectively without altering the anchoring auxiliary.

tridentate ligand coordination chemistry metal complex iridium sensitizer

Physicochemical Profile: Calculated LogP and Hydrogen-Bonding Capacity vs. the 4-Fluorophenyl Analog

The replacement of the 2-pyridyl ring (target compound) with a 4-fluorophenyl group (comparator) increases the calculated SlogP from approximately 4.0 (target) to 4.61 (comparator) while reducing hydrogen-bond acceptor count by one atom [1] [2]. The pyridine nitrogen confers an additional H-bond acceptor site and lowers lipophilicity, which is predicted to improve aqueous solubility and reduce plasma protein binding relative to the fully aromatic fluorophenyl analog. Additionally, the target compound’s molecular weight (346.43 g/mol) remains within the optimal fragment range (MW < 300–350), whereas the fluorophenyl analog (MW ~365 g/mol) approaches the upper boundary for fragment-based screening libraries [2].

lipophilicity LogP hydrogen-bond donor ADMET prediction

Biological Target Space Differentiation: TDO2 and PRMT3 Potential vs. GPCR-Selective Analogs

While compound-specific enzymatic IC50 data for the target compound remain undisclosed in public databases, structural annotation places it within the 3-(indol-3-yl)pyridine chemotype patented by Pfizer/iTeos as TDO2 inhibitors, where representative analogs exhibit IC50 values of 290–720 nM against human TDO2 [1]. Additionally, the closely related CHEMBL4072005 series (indol-3-yl–pyridin-2-yl methyl architecture) has demonstrated EC50 = 1,300 nM against human PRMT3 methyltransferase in HEK293 cellular thermal shift assays [2]. By comparison, PD 168368 is exclusively optimized for GPCR targets (NMB receptor, Ki = 15–45 nM) and lacks the structural features necessary for TDO2 or PRMT3 engagement . The target compound’s gem-diheteroarylmethane core thus occupies a distinct target space (intracellular enzymes) not addressed by GPCR-focused analogs.

TDO2 inhibitor PRMT3 fragment-based drug discovery cancer immunotherapy

Optimal Procurement and Application Scenarios for 2-((1H-Indol-3-yl)(pyridin-2-yl)methyl)-3-hydroxy-5,5-dimethylcyclohex-2-enone (CAS 537010-97-2)


Ligand Design for Novel Iridium(III) and Ruthenium(II) Photosensitizers in DSSCs

The target compound’s tridentate donor set (indole N–H, pyridine N, cyclohexenone O,O) offers enhanced metal-binding stability over the bidentate 5,5-dimethyl-3-(pyridin-2-yl)cyclohex-2-enone [1]. Researchers can use the compound to synthesize heteroleptic Ir(III) or Ru(II) complexes with tailored HOMO levels and broader visible-light absorption for dye-sensitized solar cells (DSSCs), directly addressing the spectral limitations identified in prior studies where IPCE response extended only from 350 to 675 nm with 1.03% efficiency [1].

Fragment-Based Drug Discovery for TDO2 and PRMT3 Targets in Immuno-Oncology

With an MW of 346.43 g/mol and calculated LogP ≈ 4.0, the compound satisfies fragment library criteria (MW < 350, ClogP < 4.5) while bearing the 3-(indol-3-yl)pyridine pharmacophore associated with TDO2 inhibition (class IC50 = 290–720 nM) [2] and PRMT3 engagement (EC50 = 1,300 nM for a closely related chemotype) [3]. This makes it a viable fragment hit for structure-based optimization campaigns in cancer immunotherapy, where GPCR-targeted analogs such as PD 168368 are irrelevant .

Organic Synthesis Methodology Research: Expanding Multicomponent Reaction Scope

The L-proline-catalyzed, solvent-free grinding protocol that yields gem-diheteroarylmethane derivatives in 78–85% isolated yields [4] positions this compound as a benchmark substrate for developing new multicomponent reactions. Chemists can utilize it to screen alternative catalysts (e.g., heterogeneous metal oxides, organocatalysts) or to explore mechanochemical scale-up, directly comparing reaction efficiency against the established protocol and contributing to green chemistry methodology advancement.

Quote Request

Request a Quote for 2-((1H-indol-3-yl)(pyridin-2-yl)methyl)-3-hydroxy-5,5-dimethylcyclohex-2-enone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.